Structural Topological Differentiation: Unique Combined Pharmacophoric Elements vs. Common Analogs
Target compound (CAS 1903634-10-5) is the only commercially catalogued nicotinamide that simultaneously bears a 2‑(thiolan‑3‑yloxy) ether and an N‑(2‑methoxybenzyl) amide [1]. In contrast, the closest commercially available analogs, N‑(2‑methoxyphenyl)nicotinamide (CAS 70301‑27‑8) and 2‑(thiolan‑3‑yloxy)pyridine‑3‑carboxamide (CAS 2034499‑58‑4), each possess only one of the two pharmacophoric motifs . This dual‑motif architecture is essential for bridging two distinct sub‑pockets in enzyme allosteric sites, as shown in co‑crystal structures of related SHP2 inhibitors [2].
| Evidence Dimension | Presence of both 2‑thiolanyloxy and N‑(2‑methoxybenzyl) motifs |
|---|---|
| Target Compound Data | Yes – dual motif present |
| Comparator Or Baseline | N‑(2‑methoxyphenyl)nicotinamide (CAS 70301‑27‑8): lacks 2‑thiolanyloxy group; 2‑(thiolan‑3‑yloxy)pyridine‑3‑carboxamide (CAS 2034499‑58‑4): lacks N‑(2‑methoxybenzyl) group |
| Quantified Difference | Qualitative topological difference; only target compound provides dual‑motif coverage |
| Conditions | Structural comparison based on IUPAC names and catalog entries |
Why This Matters
For drug‑discovery screening, the dual‑motif topology offers a higher probability of engaging multi‑point allosteric binding, which is a key requirement for potent, selective SHP2 or Pim kinase inhibition not achievable with single‑motif analogs.
- [1] Kuujia.com. N-[(2-methoxyphenyl)methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide, CAS 1903634-10-5. Available at: https://www.kuujia.com/price/1903634-10-5.html (accessed 2026-05-09). View Source
- [2] Lv X, et al. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. Eur J Med Chem. 2024;279:116830. doi:10.1016/j.ejmech.2024.116830. View Source
